molecular formula C20H21ClF3N3O2 B12835394 1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one

1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one

Cat. No.: B12835394
M. Wt: 427.8 g/mol
InChI Key: CAFDZUJKPBOQIG-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one is a complex organic compound that features a diazepane ring, a chlorophenoxy group, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors under basic conditions.

    Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution of a chlorophenol with an appropriate alkyl halide, forming the chlorophenoxyethyl intermediate.

    Attachment of the Trifluoromethyl-Pyridine Group: The final step involves the coupling of the trifluoromethyl-pyridine moiety to the diazepane ring, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: The compound can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Chlorophenoxy)ethyl]-4-([6-methylpyridin-3-YL]methyl)-1,4-diazepan-5-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-thione: Similar structure but with a thione group instead of a ketone.

Uniqueness

The presence of the trifluoromethyl group in 1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C20H21ClF3N3O2

Molecular Weight

427.8 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one

InChI

InChI=1S/C20H21ClF3N3O2/c21-16-2-4-17(5-3-16)29-12-11-26-8-7-19(28)27(10-9-26)14-15-1-6-18(25-13-15)20(22,23)24/h1-6,13H,7-12,14H2

InChI Key

CAFDZUJKPBOQIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1=O)CC2=CN=C(C=C2)C(F)(F)F)CCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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